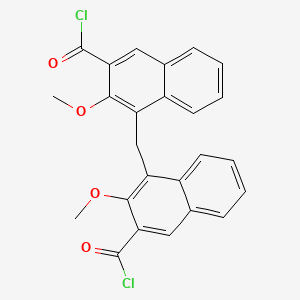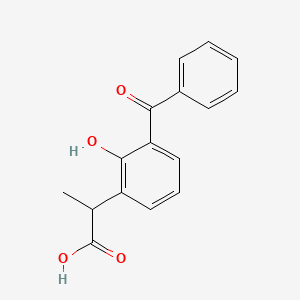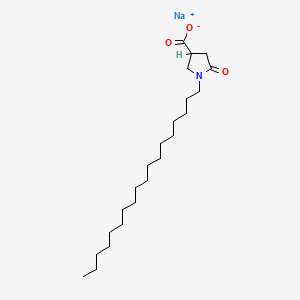
Sodium 1-octadecyl-5-oxopyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1-octadecyl-5-oxopyrrolidine-3-carboxylate is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with an octadecyl chain and a carboxylate group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1-octadecyl-5-oxopyrrolidine-3-carboxylate typically involves the reaction of 1-octadecylamine with 5-oxopyrrolidine-3-carboxylic acid under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the sodium salt. The reaction mixture is then purified through recrystallization or chromatography to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 1-octadecyl-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
Sodium 1-octadecyl-5-oxopyrrolidine-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological studies to investigate cell membrane interactions and protein folding.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including pain disorders and inflammatory conditions.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mecanismo De Acción
The mechanism of action of sodium 1-octadecyl-5-oxopyrrolidine-3-carboxylate involves its interaction with cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to changes in membrane permeability and protein function. This interaction can modulate various molecular pathways, including those involved in pain perception and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
1-octadecyl-5-oxopyrrolidine-3-carboxylate: Similar structure but lacks the sodium ion.
5-oxopyrrolidine-3-carboxamides: Compounds with similar pyrrolidine rings but different substituents.
Pyrrolidine-2,5-diones: Compounds with a similar core structure but different functional groups.
Uniqueness
Sodium 1-octadecyl-5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of a long alkyl chain, a pyrrolidine ring, and a carboxylate group. This unique structure imparts distinct surfactant properties and biological activities, making it valuable in various applications.
Propiedades
Número CAS |
94108-40-4 |
|---|---|
Fórmula molecular |
C23H42NNaO3 |
Peso molecular |
403.6 g/mol |
Nombre IUPAC |
sodium;1-octadecyl-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C23H43NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23(26)27)19-22(24)25;/h21H,2-20H2,1H3,(H,26,27);/q;+1/p-1 |
Clave InChI |
XGBGMIKUOCPNFA-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN1CC(CC1=O)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


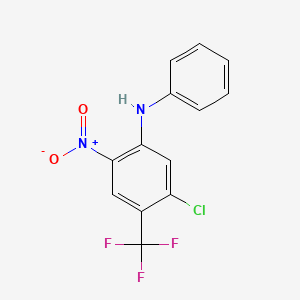
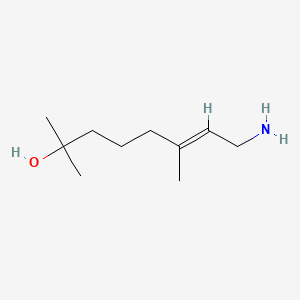
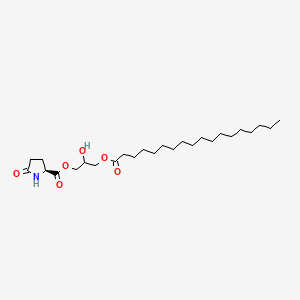

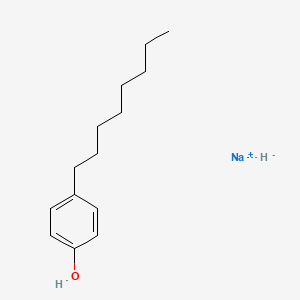
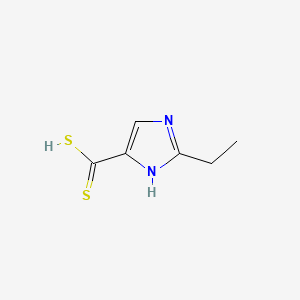
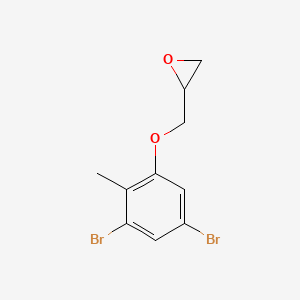


![Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate](/img/structure/B12665880.png)
